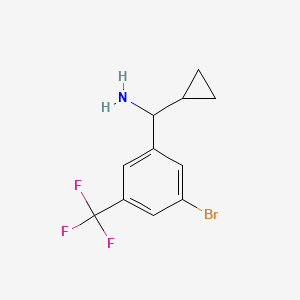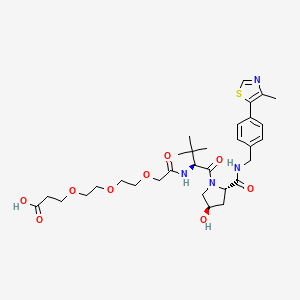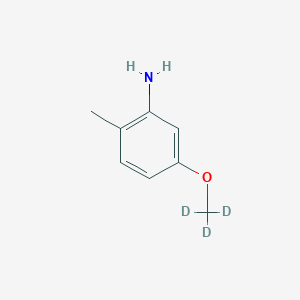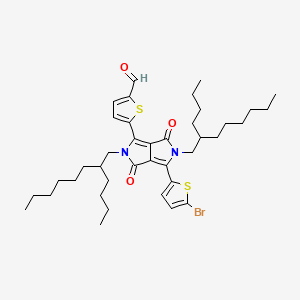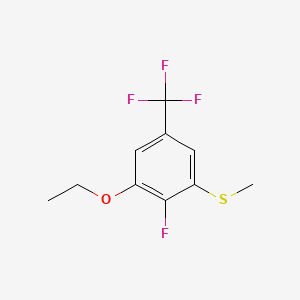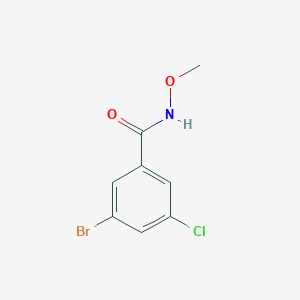
3-Bromo-5-chloro-N-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-N-methoxybenzamide is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzamide, characterized by the presence of bromine, chlorine, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-N-methoxybenzamide typically involves the bromination and chlorination of a benzamide precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-N-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-N-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for the exploration of binding affinities with various biological targets.
Medicine: Research into potential pharmaceutical applications includes its use as a lead compound in drug discovery. Its derivatives may exhibit biological activity against certain diseases.
Industry: It is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-N-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity through halogen bonding interactions. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-N-methylbenzamide: Similar structure but lacks the methoxy group.
3-Bromo-5-chloro-N-methoxy-N-methylbenzamide: Similar structure with an additional methyl group on the nitrogen atom.
3-Bromo-5-chloro-N-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the amide group.
Uniqueness
3-Bromo-5-chloro-N-methoxybenzamide is unique due to the combination of bromine, chlorine, and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-methoxybenzamide |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) |
InChI Key |
WLIGCRATFJBPTN-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-diphenyl-6-(2,4,6-trimethylphenyl)-2,3-dihydroimidazo[1,2-c]quinazolin-4-ium;tetrafluoroborate](/img/structure/B14765697.png)
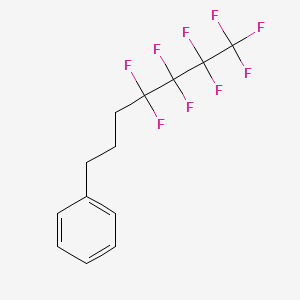
![2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-](/img/structure/B14765709.png)
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)

